molecular formula C18H20N2O5S B4736711 ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate

ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate

Cat. No. B4736711
M. Wt: 376.4 g/mol
InChI Key: IJVLTDDJDOAMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate, also known as EOPA, is a compound that has been studied for its potential use in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate is not fully understood. However, studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the activity of several enzymes, including topoisomerase II and 5-lipoxygenase. Topoisomerase II is an enzyme that is involved in DNA replication and is a target of many anticancer drugs. 5-lipoxygenase is an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have antioxidant activity, which may contribute to its potential as an anticancer and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate in lab experiments is that it has been shown to be effective against several different types of cancer cells. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have anti-inflammatory activity, which may make it useful in the study of inflammatory diseases. However, one limitation of using ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate. One direction is to further investigate its mechanism of action, which may provide insight into its potential use as an anticancer and anti-inflammatory agent. Another direction is to study the pharmacokinetics and pharmacodynamics of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate, which may provide information on its efficacy and safety in vivo. Finally, future studies may focus on the development of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate analogs with improved potency and selectivity for specific targets.

Scientific Research Applications

Ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been studied for its potential use as an anticancer agent. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

properties

IUPAC Name

ethyl 2-oxo-2-[4-(2-phenylethylsulfamoyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-2-25-18(22)17(21)20-15-8-10-16(11-9-15)26(23,24)19-13-12-14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLTDDJDOAMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo({4-[(2-phenylethyl)sulfamoyl]phenyl}amino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Reactant of Route 3
Reactant of Route 3
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Reactant of Route 4
Reactant of Route 4
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Reactant of Route 5
Reactant of Route 5
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Reactant of Route 6
Reactant of Route 6
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.